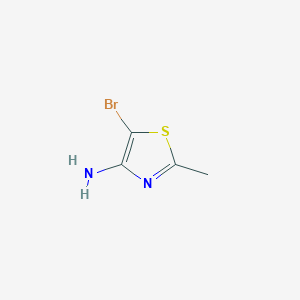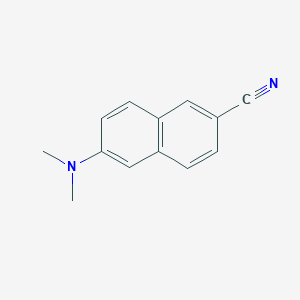
1-Chloronaphthalene-2-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloronaphthalene-2-methanol is an organic compound that belongs to the class of chlorinated naphthalenes It is characterized by the presence of a chlorine atom attached to the naphthalene ring and a methanol group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloronaphthalene-2-methanol can be synthesized through several methods. One common approach involves the chlorination of naphthalene followed by the introduction of a methanol group. The chlorination reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride or aluminum chloride. The reaction is carried out at elevated temperatures, usually between 50-80°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves the direct chlorination of naphthalene using chlorine gas. The reaction is catalyzed by metal sulfides such as ferric sulfide, ferrous sulfide, or copper sulfide. The process is conducted at normal pressure and temperatures ranging from 50-80°C. The reaction time is typically 2-3 hours, resulting in a high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Chloronaphthalene-2-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated products.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium hydroxide (KOH) can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dechlorinated or partially chlorinated products.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
1-Chloronaphthalene-2-methanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-chloronaphthalene-2-methanol involves its interaction with molecular targets and pathways within biological systems. The chlorine atom and methanol group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-Chloronaphthalene: Similar structure but lacks the methanol group.
2-Chloronaphthalene: Chlorine atom is positioned at the second carbon of the naphthalene ring.
1,4-Dichloronaphthalene: Contains two chlorine atoms at the first and fourth positions of the naphthalene ring.
Uniqueness
1-Chloronaphthalene-2-methanol is unique due to the presence of both a chlorine atom and a methanol group, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C11H9ClO |
|---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
(1-chloronaphthalen-2-yl)methanol |
InChI |
InChI=1S/C11H9ClO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6,13H,7H2 |
InChI Key |
XKAXRTVKXFLWLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


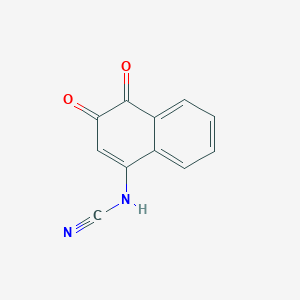
![3-Methoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one](/img/structure/B11902043.png)
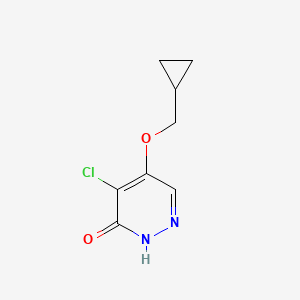


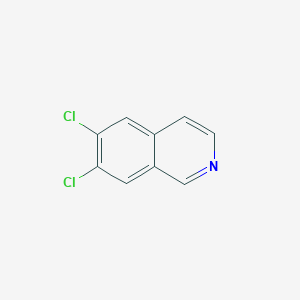
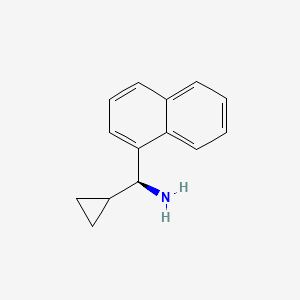



![1,7-Diazaspiro[4.4]nonane, 7-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11902099.png)
